6-Aminospiro[3.3]hept-2-ylamine dihydrochloride
Description
Overview of Spirocyclic Amines in Contemporary Chemical Research
Spirocyclic amines have emerged as exceptionally valuable structural motifs in contemporary chemical research, representing a unique class of compounds characterized by their distinctive three-dimensional architecture and remarkable biological activities. These molecules are defined by the presence of two or more rings that share a single common atom, creating a rigid, non-planar framework that significantly influences molecular properties and biological interactions. The spirocyclic scaffold provides an inherently three-dimensional nature that distinguishes it from traditional planar aromatic systems, offering enhanced opportunities for selective molecular recognition and improved drug-like characteristics.
The significance of spirocyclic amines in medicinal chemistry stems from their ability to modulate critical physicochemical properties while maintaining structural rigidity. Research has demonstrated that incorporation of spirocyclic scaffolds leads to higher fraction of sp3-hybridized carbons (Fsp3), which correlates with increased probability of successful clinical translation. The quaternary carbon structures inherent in spirocycles contribute to improved water solubility, optimized lipophilicity, and enhanced metabolic stability compared to their planar counterparts. Furthermore, the rigid three-dimensional nature of spirocyclic amines allows for precise spatial orientation of functional groups, facilitating more effective protein-ligand interactions and potentially improving both potency and selectivity.
Contemporary research has revealed that spirocyclic amines possess remarkable versatility in biological applications, with documented activities ranging from neurotrophic and neurogenic effects to anti-inflammatory properties. The structural similarity of spirocyclic compounds to important pharmacophore centers has made them particularly attractive targets for drug discovery programs. Recent investigations have highlighted their potential in treating various diseases, including cancer, neurological disorders, and metabolic diseases, demonstrating the broad therapeutic potential of this chemical class. The ability of spirocyclic scaffolds to replace rotatable bonds while maintaining favorable functional group orientations has proven particularly valuable in structure-based drug design approaches.
Historical Context and Discovery of 6-Aminospiro[3.3]hept-2-ylamine Dihydrochloride
The historical development of this compound is intrinsically linked to the broader evolution of spirocyclic chemistry and the recognition of spiro[3.3]heptane scaffolds as valuable synthetic targets. The compound, bearing the Chemical Abstracts Service number 27259-95-6, represents a specific manifestation of the spiro[3.3]heptane core structure with dual amine functionalities. The molecular formula C7H15ClN2 and molecular weight of 162.66 define this dihydrochloride salt, which has become increasingly important in synthetic organic chemistry.
The discovery and development of synthetic routes to this compound emerged from broader efforts to access structurally complex spirocyclic frameworks through efficient synthetic methodologies. Historical approaches to spiro[3.3]heptane synthesis involved challenging multi-step sequences, including successive [2+2] cycloadditions between dichloroketene and olefins, which typically provided low to moderate yields and required extensive chromatographic purification. Early synthetic strategies demonstrated the inherent difficulties in constructing the rigid spiro[3.3]heptane framework, necessitating the development of more efficient synthetic approaches.
The evolution of synthetic methodologies for accessing this compound has been marked by significant advances in cascade reaction sequences and one-step synthetic protocols. Recent developments have introduced more efficient routes involving cyclization through double substitution reactions between di-electrophiles and di-nucleophiles, offering improved yields and reduced need for chromatographic purification. The compound's synthesis has been achieved through reductive deprotection protocols, where protected precursors such as tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate undergo acid-catalyzed deprotection to yield the desired diamine dihydrochloride salt.
The historical significance of this compound extends beyond its synthetic accessibility to encompass its role as a valuable building block in medicinal chemistry. The compound's emergence as a synthetic target reflects the growing recognition of spirocyclic diamines as privileged scaffolds for drug discovery, offering unique opportunities for structural modification and biological activity optimization. Historical precedent has established that spirocyclic diamine structures can serve as effective inhibitors of various enzymatic targets, including acetyl-CoA carboxylase, demonstrating their potential therapeutic utility.
Relevance of Spiro[3.3]heptane Scaffolds in Modern Organic and Medicinal Chemistry
The spiro[3.3]heptane scaffold represents a particularly valuable structural motif in modern organic and medicinal chemistry, offering unique three-dimensional characteristics that distinguish it from other spirocyclic systems. This bicyclic framework consists of two four-membered rings sharing a single quaternary carbon center, creating a highly constrained and rigid molecular architecture. The distinctive geometry of the spiro[3.3]heptane core provides exceptional opportunities for fine-tuning molecular conformation and physicochemical properties, making it an attractive target for pharmaceutical applications.
Research in modern medicinal chemistry has established that spiro[3.3]heptane scaffolds can significantly enhance drug-like properties through their influence on molecular shape and flexibility. The rigid nature of the spiro[3.3]heptane framework effectively restricts conformational freedom, allowing for more predictable molecular behavior and potentially improved binding affinity to biological targets. This conformational constraint has proven particularly valuable in structure-based drug design, where precise spatial orientation of pharmacophoric elements is critical for achieving desired biological activity.
Contemporary synthetic methodologies have greatly expanded access to functionalized spiro[3.3]heptane derivatives, enabling systematic exploration of their medicinal chemistry potential. The development of practical routes to 2,6-diazaspiro[3.3]heptanes through reductive amination protocols has provided efficient access to this important structural class. These synthetic advances have facilitated the preparation of diverse spiro[3.3]heptane libraries suitable for both large-scale synthesis and high-throughput screening applications. The availability of these compounds has accelerated their incorporation into drug discovery programs across multiple therapeutic areas.
The relevance of spiro[3.3]heptane scaffolds in modern medicinal chemistry is further enhanced by their ability to serve as bioisosteric replacements for traditional structural elements. Research has demonstrated that replacement of piperazine rings with diazaspiro[3.3]heptane moieties can lead to improved selectivity profiles while maintaining or enhancing biological activity. This bioisosteric potential has made spiro[3.3]heptane scaffolds particularly valuable in lead optimization programs, where subtle structural modifications can yield significant improvements in drug properties. The compact, rigid nature of the spiro[3.3]heptane framework offers distinct advantages over more flexible alternatives, providing enhanced metabolic stability and reduced off-target interactions.
Scope and Objectives of the Review
This comprehensive review aims to provide a thorough examination of this compound within the broader context of spirocyclic amine chemistry and its applications in modern organic synthesis. The primary objective is to synthesize current knowledge regarding this important chemical compound, analyzing its structural characteristics, synthetic accessibility, and chemical significance in contemporary research. The review will systematically explore the compound's role as a representative member of the spiro[3.3]heptane family, examining how its unique structural features contribute to its utility in various chemical applications.
The scope of this analysis encompasses detailed examination of the chemical properties that define this compound, including its molecular structure, physicochemical characteristics, and reactivity patterns. Particular attention will be devoted to understanding how the spiro[3.3]heptane framework influences the compound's behavior in chemical transformations and biological systems. The review will integrate findings from recent synthetic methodologies, highlighting advances in preparation techniques and structural modifications that have enhanced access to this valuable scaffold.
A critical objective of this review is to establish the compound's position within the broader landscape of spirocyclic amine chemistry, demonstrating its connections to related structural motifs and synthetic strategies. The analysis will examine how developments in spirocyclic chemistry have influenced approaches to this compound synthesis and applications. This perspective will provide context for understanding the compound's significance and potential for future development in chemical research and pharmaceutical applications.
The review will also address the methodological aspects of working with this compound, including synthetic protocols, purification techniques, and analytical considerations. This practical focus aims to provide researchers with comprehensive information necessary for incorporating this compound into their own investigations. The analysis will highlight both opportunities and challenges associated with this structural class, offering insights into future directions for research and development in spirocyclic amine chemistry.
Data Summary
Properties
IUPAC Name |
spiro[3.3]heptane-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-1-7(2-5)3-6(9)4-7;;/h5-6H,1-4,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEAKLAUQJIGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27259-95-6 | |
| Record name | spiro[3.3]heptane-2,6-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination of Spiro Intermediates
Method Overview:
Reductive amination remains a cornerstone in synthesizing complex amines like 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride. This involves the formation of an imine intermediate from a carbonyl precursor and a primary amine, followed by reduction to yield the desired amine.
- Starting Material: A suitable aldehyde or ketone precursor bearing the spiro[3.3]heptane core, such as a 2,6-diazaspiro compound, is dissolved in an inert solvent like methanol or tetrahydrofuran (THF).
- Imine Formation: The aldehyde reacts with a primary amine (e.g., ammonia or a substituted amine) under mild acidic conditions or simply by stirring at room temperature, with removal of solvent under reduced pressure to accelerate imine formation.
- Reduction Step: Sodium borohydride (NaBH₄) or similar hydride donors are added slowly to reduce the imine to the corresponding amine. The reaction mixture is stirred at low temperature, then quenched with water, and the product extracted.
Research Findings:
This approach has been successfully applied in synthesizing various spiroamines, with yields often exceeding 70%. The method is scalable and adaptable to library synthesis for medicinal chemistry applications.
Cyclization of Spiroketone Derivatives
Method Overview:
Spiro[3.3]heptan-2-one derivatives serve as versatile intermediates. Their transformation into amino derivatives involves reduction and subsequent functionalization.
- Preparation of Spiroketone: Starting from 2,6-diazaspiro compounds, cyclization is achieved via intramolecular nucleophilic attack or via reactions involving chloromethyl groups and aldehydes.
- Conversion to Amines: The ketone is reduced to the corresponding alcohol or amine via catalytic hydrogenation or chemical reduction (e.g., with sodium borohydride).
- Amination: The amino group is introduced through nucleophilic substitution or reductive amination, often under mild conditions to preserve the spirocyclic framework.
Research Findings:
This method allows for high-yield synthesis of amino-spiro compounds with controlled stereochemistry, crucial for biological activity.
Functional Group Transformation via Chloromethylation and Subsequent Amination
Method Overview:
Chloromethylation of the spiro core followed by amination provides an alternative route.
- Chloromethylation: The spiro compound is treated with chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid or zinc chloride to introduce chloromethyl groups at reactive sites.
- Amination: The chloromethylated intermediate is then reacted with ammonia or primary amines under basic conditions to substitute the chlorine with amino groups, forming the target compound.
Research Findings:
This method offers high regioselectivity and is suitable for large-scale synthesis, with subsequent purification via chromatography or recrystallization.
Specific Synthesis Pathway for Dihydrochloride Salt Formation
Method Overview:
Following the formation of the free base, conversion to the dihydrochloride salt involves acidification with hydrochloric acid under controlled conditions.
- The free amine is dissolved in a suitable solvent such as ethanol or methanol.
- Hydrochloric acid (HCl) gas or aqueous HCl solution is bubbled or added dropwise at low temperature to precipitate the dihydrochloride salt.
- The precipitate is filtered, washed, and dried under vacuum.
Research Findings:
This step ensures high purity and stability of the final compound, suitable for biological testing or further derivatization.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
6-Aminospiro[3.3]hept-2-ylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound's spirocyclic framework makes it a candidate for drug discovery, particularly as a bioisostere for benzene derivatives. Studies have shown that spirocyclic compounds can mimic the electronic and steric properties of aromatic systems while offering improved pharmacological profiles, such as enhanced solubility and reduced toxicity .
1.2 Interaction Studies
Research into the binding affinities of 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride with biological macromolecules has indicated its potential as a therapeutic agent. Interaction studies focus on how this compound binds to receptors or enzymes, which is crucial for assessing its efficacy as a drug candidate.
Synthetic Organic Chemistry
2.1 Versatile Reactivity
The presence of amino groups in this compound allows it to engage in nucleophilic substitution reactions, facilitating the derivatization of the compound for specific applications. This reactivity opens avenues for synthesizing novel compounds with tailored properties for various applications in pharmaceuticals and materials science.
2.2 Multi-step Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Efficient methods have been developed to enhance yield and purity while allowing for modifications that optimize its properties for specific applications.
Materials Science
3.1 Polymer Chemistry
In materials science, this compound can serve as a monomer or cross-linking agent in polymer synthesis. Its unique structure may impart desirable mechanical properties and thermal stability to polymeric materials, making it valuable in developing advanced materials with specific functionalities.
3.2 Coatings and Adhesives
The compound's chemical properties may also lend themselves to applications in coatings and adhesives, where its reactivity can enhance adhesion and durability of formulations used in various industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride
- CAS Number : 27259-95-6
- Molecular Formula : C₇H₁₅Cl₂N₂
- Molecular Weight : 162.66 g/mol
- Synonyms: (Sa)-2,6-Diamino-spiro[3.3]heptane dihydrochloride, 2,6-Spiro[3.3]heptanediamine dihydrochloride
Structural Features :
The compound features a rigid spirocyclic scaffold with two primary amine groups positioned at the 2- and 6-positions of the bicyclic system. This conformation imparts steric constraints and enhanced stability, making it a valuable building block in medicinal chemistry and polymer synthesis .
Synthesis :
Synthetic routes typically involve multi-step processes starting from precursors like 2,2-bis(bromomethyl)-1,3-propanediol. Key steps include cyclization, halogenation, and amine functionalization, as described in Burkhard et al. (2008, 2010) .
Comparison with Similar Compounds
Structural Analogs in the Spirocyclic Amine Family
The following table highlights structurally related spirocyclic amines and their key properties:
Key Observations :
- Steric and Electronic Effects: The target compound’s dual primary amines increase reactivity in crosslinking and chelation compared to monoamines (e.g., 6-Methyl-2-azaspiro[3.3]heptane hydrochloride) .
- Solubility : Fluorinated derivatives (e.g., CAS 2305251-63-0) exhibit improved aqueous solubility due to polar substituents, whereas the target compound’s solubility is pH-dependent and less characterized .
- Synthetic Utility : 2,6-Diazaspiro[3.3]heptane derivatives are optimized for catalytic applications, contrasting with the target compound’s role in rigid scaffold design .
Comparison with Biogenic Amine Derivatives
Putrescine Dihydrochloride (C₄H₁₄Cl₂N₂) :
Trientine Dihydrochloride (C₆H₁₈Cl₂N₄) :
- Structure : Linear tetraamine with chelating properties.
- Application : Copper chelation therapy for Wilson’s disease.
- Contrast : The target compound’s two amines limit chelation capacity but enhance site-specific binding in drug design .
Biological Activity
6-Aminospiro[3.3]hept-2-ylamine dihydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which can influence its biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound has a molecular formula of CHClN\ and a molecular weight of approximately 195.08 g/mol. The spirocyclic framework contributes to its steric properties, which may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic structure followed by amination. The synthetic routes often utilize starting materials that allow for the construction of the bicyclic framework through cyclization reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may modulate signal transduction pathways, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound displays antimicrobial properties against a range of bacteria and fungi, making it a candidate for further exploration in antibiotic development.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise in inhibiting cancer cell proliferation in vitro, particularly in specific cancer lines.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in PubMed evaluated the antimicrobial activity against various pathogens, demonstrating significant inhibition zones compared to control groups .
- Anticancer Research : In vitro assays indicated that treatment with this compound led to decreased viability in cancer cell lines, suggesting a mechanism involving apoptosis induction .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| 6-Aminospiro[3.3]hept-2-ylamine | Yes | Yes | Potential |
| 1-(4’-Chloro-biphenyl-4-yl)-ethylamine | Moderate | No | No |
| 2-Oxaspiro[3.3]heptan-6-amine | Yes | Moderate | Potential |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride in laboratory settings?
- Methodological Answer :
- Use nitrile or neoprene gloves inspected for integrity before use, and follow proper glove removal techniques to avoid skin contact .
- Store in tightly sealed containers under dry, well-ventilated conditions to prevent moisture absorption or electrostatic discharge .
- In case of spills, avoid water-based cleanup if incompatible; instead, use inert absorbents and dispose of contaminated materials as hazardous waste .
- Respiratory protection (e.g., N95 masks) is mandatory during aerosol-generating procedures .
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Perform chloride ion verification via silver nitrate titration or reaction with 4-aminoantipyrine (red color formation confirms chloride presence) .
- Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities, referencing pharmacopeial standards for amine-containing compounds .
- Validate thermal stability via thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., loss on drying ≤5.0 mg/g at 105°C) .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing spirocyclic amines like 6-Aminospiro[3.3]hept-2-ylamine derivatives?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and predict regioselectivity in ring-forming reactions .
- Integrate machine learning algorithms with experimental data to identify optimal catalysts (e.g., Pd/C or Ru-based systems) and reduce trial-and-error approaches .
- Validate computational predictions using microreactor systems to test reaction kinetics under controlled temperature/pressure conditions .
Q. How can conflicting data on the compound’s solubility and stability be resolved in interdisciplinary studies?
- Methodological Answer :
- Conduct controlled solubility assays in buffered solutions (pH 3–10) to identify pH-dependent degradation pathways .
- Cross-reference molecular dynamics simulations with experimental NMR data to assess conformational stability in polar solvents (e.g., DMSO vs. water) .
- Apply statistical contradiction analysis (e.g., Grubbs’ test) to identify outliers in replicate measurements and refine experimental protocols .
Q. What advanced reactor designs are suitable for scaling up the synthesis of spirocyclic amines while minimizing byproducts?
- Methodological Answer :
- Use continuous-flow reactors with immobilized catalysts to enhance mass transfer and reduce side reactions (e.g., overalkylation) .
- Implement in-line FTIR spectroscopy for real-time monitoring of intermediate species and automated adjustment of flow rates .
- Optimize membrane separation technologies (e.g., nanofiltration) to isolate the target compound from low-molecular-weight impurities .
Environmental and Regulatory Considerations
Q. How should researchers assess the environmental persistence of this compound in wastewater systems?
- Methodological Answer :
- Perform aerobic biodegradation assays using OECD 301F protocols to measure half-life in simulated wastewater .
- Model air-surface exchange dynamics using gas chromatography-mass spectrometry (GC-MS) to track volatile degradation products .
- Align with REACH compliance guidelines for ecotoxicity testing, including Daphnia magna acute toxicity studies .
Q. What methodologies ensure compliance with Good Laboratory Practice (GLP) during toxicity profiling?
- Methodological Answer :
- Adopt OECD Test Guideline 423 for acute oral toxicity, using staggered dosing protocols in rodent models .
- Document heavy metal contamination via inductively coupled plasma mass spectrometry (ICP-MS), ensuring levels ≤20 μg/g .
- Maintain audit trails for all raw data using encrypted electronic lab notebooks (ELNs) to meet FDA 21 CFR Part 11 standards .
Data Management and Reproducibility
Q. How can researchers address batch-to-batch variability in spectroscopic data for this compound?
- Methodological Answer :
- Standardize NMR acquisition parameters (e.g., 500 MHz, 256 scans) and calibrate using internal standards (e.g., TMS) .
- Apply multivariate analysis (e.g., PCA) to spectral datasets to identify systematic errors in sample preparation .
- Share open-access raw data via platforms like Zenodo to enable cross-lab reproducibility checks .
Q. What strategies mitigate data integrity risks in collaborative studies involving this compound?
- Methodological Answer :
- Use blockchain-based ELNs to timestamp and encrypt experimental workflows, preventing unauthorized modifications .
- Implement role-based access controls (RBAC) to restrict sensitive data (e.g., toxicity results) to authorized personnel .
- Conduct third-party audits of analytical methods (e.g., HPLC calibration) to validate inter-laboratory consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
